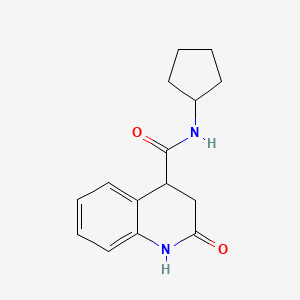
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as CPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPQ belongs to the class of quinolone derivatives, which are known to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the activity of COX-2 by binding to its active site. This results in a decrease in the production of prostaglandins, which are involved in the inflammatory response. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to activate the caspase pathway, which is involved in the induction of apoptosis in cancer cells. Furthermore, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the replication of HCV by blocking the entry of the virus into host cells.
Biochemical and Physiological Effects:
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to decrease the production of prostaglandins, which are involved in the inflammatory response. This results in a decrease in inflammation and pain. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the replication of HCV, which can lead to the development of new anti-viral therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its versatility in its potential therapeutic applications. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for the development of new therapies. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to be relatively stable under various conditions, which makes it suitable for use in lab experiments.
One limitation of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its relatively low yield during synthesis. This can make it difficult to obtain large quantities of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide for use in lab experiments. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One potential direction is the development of new anti-inflammatory therapies based on the inhibition of COX-2 by N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. Another potential direction is the development of new anti-cancer therapies based on the induction of apoptosis by N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. Additionally, the development of new anti-viral therapies based on the inhibition of HCV replication by N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is another potential direction. Furthermore, the optimization of the synthesis method for N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide to increase yield and solubility is another potential direction for future research.
Synthesemethoden
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized using a variety of methods, including the condensation of cyclopentanone with 2-aminobenzophenone followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-aminobenzophenone with cyclopentanone in the presence of acetic acid and acetic anhydride. The yield of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide using these methods ranges from 40% to 60%.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the replication of hepatitis C virus (HCV) in vitro.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-9-12(11-7-3-4-8-13(11)17-14)15(19)16-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTBXDUEWQOYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)
![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)
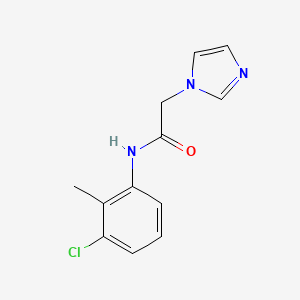

![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
![2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)
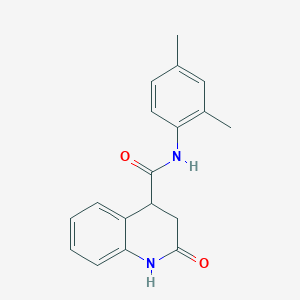
![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)

![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
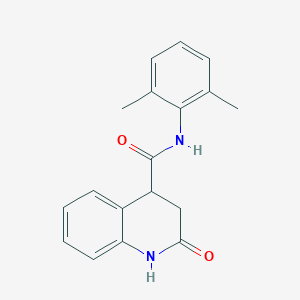
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
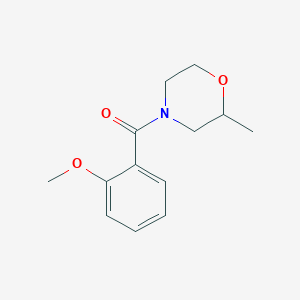
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)